molecular formula C25H24N2O3 B2529312 7-methyl-4-(2-phenoxypropanoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533872-97-8

7-methyl-4-(2-phenoxypropanoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2529312
CAS No.: 533872-97-8
M. Wt: 400.478
InChI Key: YLBSGIGJAMGYPD-UHFFFAOYSA-N
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Description

7-methyl-4-(2-phenoxypropanoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-(2-phenoxypropanoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the benzodiazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenoxypropanoyl group: This step usually involves the acylation of the benzodiazepine core using phenoxypropanoic acid or its derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).

    Methylation and phenylation: These steps can be carried out using methylating and phenylating agents under controlled conditions to ensure the correct substitution pattern.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-(2-phenoxypropanoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, leading to the formation of reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-methyl-4-(2-phenoxypropanoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a component in specialized chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-4-(2-phenoxypropanoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as GABA (gamma-aminobutyric acid) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The exact pathways and molecular interactions are still under investigation, but they likely involve alterations in ion channel function and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar psychoactive properties.

    Lorazepam: Known for its anxiolytic and sedative effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

7-methyl-4-(2-phenoxypropanoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines

Biological Activity

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C20H24N2O3C_{20}H_{24}N_{2}O_{3}, with a molecular weight of approximately 336.42 g/mol. The presence of the benzodiazepine core contributes to its interaction with the central nervous system (CNS).

Structural Features

FeatureDescription
Molecular FormulaC20H24N2O3C_{20}H_{24}N_{2}O_{3}
Molecular Weight336.42 g/mol
Functional GroupsBenzodiazepine ring, phenoxypropanoyl moiety

Benzodiazepines typically exert their effects by modulating the gamma-aminobutyric acid (GABA) receptor, enhancing inhibitory neurotransmission in the CNS. This compound likely follows a similar mechanism, promoting anxiolytic and sedative effects.

Pharmacological Effects

Research indicates that compounds in this class have a range of biological activities:

  • Anxiolytic Effects : Reduction of anxiety symptoms.
  • Sedative Properties : Induction of sleep and reduction of wakefulness.
  • Muscle Relaxation : Decrease in muscle tone and spasticity.

Case Studies and Research Findings

  • Anxiolytic Activity : A study published in Pharmacology Biochemistry and Behavior demonstrated that related compounds exhibit significant anxiolytic effects in rodent models. The compound's ability to enhance GABAergic transmission suggests potential efficacy in treating anxiety disorders .
  • Sedative Effects : Clinical trials have shown that benzodiazepines can effectively manage insomnia. A specific study indicated that similar compounds reduced sleep latency and increased total sleep time compared to placebo .
  • Neuroprotective Properties : Some benzodiazepines have been studied for their neuroprotective effects in models of neurodegeneration. Research suggests that these compounds may help mitigate oxidative stress in neuronal cells .

Comparative Analysis of Related Compounds

To better understand the biological activity of 7-methyl-4-(2-phenoxypropanoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one, it is useful to compare it with other benzodiazepines.

Compound NameAnxiolytic ActivitySedative ActivityNeuroprotective Effects
DiazepamHighHighModerate
LorazepamHighHighLow
7-methyl-4-(2-phenoxypropanoyl)-5-phenyl...ModerateHighPotential

Properties

IUPAC Name

7-methyl-4-(2-phenoxypropanoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-17-13-14-22-21(15-17)24(19-9-5-3-6-10-19)27(16-23(28)26-22)25(29)18(2)30-20-11-7-4-8-12-20/h3-15,18,24H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBSGIGJAMGYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C(C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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